molecular formula C13H15ClN4O4S B2898690 6-amino-N-(3-chloro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide CAS No. 869076-94-8

6-amino-N-(3-chloro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No.: B2898690
CAS No.: 869076-94-8
M. Wt: 358.8
InChI Key: IKZYACWEFBHSCK-UHFFFAOYSA-N
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Description

6-amino-N-(3-chloro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a complex organic compound with a unique structure that includes an amino group, a chloro-methylphenyl group, and a dioxopyrimidine sulfonamide group

Preparation Methods

The synthesis of 6-amino-N-(3-chloro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the dioxopyrimidine core, followed by the introduction of the sulfonamide group and the chloro-methylphenyl group. Reaction conditions such as temperature, pH, and the use of catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

6-amino-N-(3-chloro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution reactions.

Scientific Research Applications

6-amino-N-(3-chloro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-amino-N-(3-chloro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting the metabolic pathway in which the enzyme is involved .

Comparison with Similar Compounds

6-amino-N-(3-chloro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-amino-N-(3-chloro-4-methylphenyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O4S/c1-7-4-5-8(6-9(7)14)16-23(21,22)10-11(15)17(2)13(20)18(3)12(10)19/h4-6,16H,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZYACWEFBHSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(N(C(=O)N(C2=O)C)C)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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